Methionine methyl ester
Overview
Description
Synthesis Analysis
The synthesis of methionine derivatives, including methionine methyl ester, involves complex biochemical reactions. A notable example is the methionine synthase (MetH) pathway, where MetH catalyzes the transfer of a methyl group from bound methylcobalamin to homocysteine, yielding methionine. This enzyme is a modular protein comprising distinct regions for binding different molecules involved in the methylation process, highlighting the complexity of synthesizing methionine and its derivatives (Goulding, Matthews, & Postigo, 1997). Additionally, L- and D-[methyl-11C]methionine have been synthesized in enantiomerically pure forms, demonstrating the feasibility of producing methionine methyl ester derivatives with high specificity and yield (Långström et al., 1987).
Molecular Structure Analysis
Methionine methyl ester's structure is crucial for its function and interactions in biochemical pathways. The compound's molecular structure facilitates its role in methylation reactions, where it acts as a methyl donor. The understanding of methionine synthase's modular construction, including its binding regions for various substrates, provides insights into how methionine methyl ester might be involved in homocysteine methylation processes (Goulding & Matthews, 1997).
Chemical Reactions and Properties
Methionine methyl ester participates in key chemical reactions, such as the methylation of homocysteine to form methionine. This process is essential for the synthesis of proteins and other biomolecules. The enzyme methionine synthase plays a critical role in these reactions, with its ability to transfer methyl groups from methylcobalamin to homocysteine, demonstrating the intricate chemical properties and reactions methionine methyl ester is involved in (Goulding et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of methionine methyl ester are limited in this search, methionine's physical properties, such as solubility, melting point, and stability, can provide insights into the behavior of its methyl ester derivative. Understanding these properties is crucial for its application in research and industrial processes.
Chemical Properties Analysis
The chemical properties of methionine methyl ester, including its reactivity and stability, are defined by its molecular structure. The presence of the methyl ester group influences its role in methylation reactions, where it serves as a donor of methyl groups, a fundamental process in biological methylation and synthesis pathways. The enzyme methionine synthase's function in catalyzing the transfer of methyl groups highlights the significance of methionine methyl ester's chemical properties in biological systems (Goulding & Matthews, 1997).
Scientific Research Applications
Protein Methylation Studies : Methionine Methyl Ester is used in studies involving protein methylation. Chelsky et al. (1984) developed a diffusion assay to distinguish methionine from base-labile methyl esters in protein methylation studies (Chelsky, Gutterson, & Koshland, 1984).
Metabolic Pathways in Plants : Mudd and Datko (1986) investigated how the methyl group of methionine is utilized in the plant Lemna paucicostata, finding that methionine contributes to various metabolic pathways including protein methionine, chlorophyll methyl esters, and nucleic acid derivatives (Mudd & Datko, 1986).
Inorganic Chemistry : Norman, Ranford, and Sadler (1992) studied reactions of L-methionine with platinum compounds, providing insights into the metabolic pathways of the chemotherapy drug cisplatin (Norman, Ranford, & Sadler, 1992).
S-Adenosyl-L-Methionine (SAMe) Research : Bottiglieri (2002) provided an overview of SAMe, a metabolite of methionine, highlighting its applications in clinical studies on depression, dementia, liver disease, and other conditions (Bottiglieri, 2002).
Chemical Physics : Shirdhonkar et al. (2006) conducted a study on the oxidation of Methionine Methyl Ester in aqueous solutions, contributing to the understanding of its chemical properties (Shirdhonkar, Maity, Mohan, & Rao, 2006).
Dairy Science : Rulquin et al. (2006) explored the effect of different forms of methionine on dairy cows, particularly focusing on lactational performance (Rulquin, Graulet, Delaby, & Robert, 2006).
Bioinformatics and Computational Biology : Korendyaseva et al. (2008) investigated the regulatory mechanisms in liver methionine metabolism, providing insights into the molecular mechanisms controlling metabolic fluxes (Korendyaseva, Kuvatov, Volkov, Martinov, Vitvitsky, Banerjee, & Ataullakhanov, 2008).
Cancer Treatment and Nutrition Research : Cavuoto and Fenech (2012) reviewed the role of methionine restriction in cancer growth control and life-span extension, highlighting the unique metabolic roles of methionine in cancer cells and potential dietary strategies (Cavuoto & Fenech, 2012).
Safety And Hazards
Future Directions
While the future directions of Methionine methyl ester are not explicitly mentioned in the search results, the compound’s role in methionine bioconjugation and its potential applications in various fields such as peptide synthesis, medicinal chemistry, and polymer materials suggest that it could be a subject of future research .
properties
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPNZDZCOEZEN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908324 | |
Record name | Methyl methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionine methyl ester | |
CAS RN |
10332-17-9, 2491-18-1 | |
Record name | (+)-L-Methionine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl methionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.